(5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one
Beschreibung
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
(5S)-5-(hydroxymethyl)-3-(phenylmethoxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO3/c15-7-12-6-11(13(16)14-12)9-17-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11?,12-/m0/s1 |
InChI-Schlüssel |
SPKZBCVKORSQTB-KIYNQFGBSA-N |
Isomerische SMILES |
C1[C@H](NC(=O)C1COCC2=CC=CC=C2)CO |
Kanonische SMILES |
C1C(NC(=O)C1COCC2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Strategic Considerations
Core Lactam Formation via Cyclization
The pyrrolidin-2-one backbone is typically constructed through intramolecular lactamization. A linear precursor, such as a γ-amino acid or δ-hydroxyamide, undergoes cyclization under acidic or basic conditions. For instance, glycine derivatives functionalized with benzyloxy and hydroxymethyl groups can be cyclized using trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) to yield the lactam core.
Key Reaction Conditions :
Protective Group Strategies
The benzyloxy-methyl group at C3 necessitates precise protective group chemistry to avoid side reactions during subsequent functionalization. Benzyl bromide is employed in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to protect the hydroxyl group.
Example Protocol :
Stereochemical Control at C5
Asymmetric Catalysis
The (5S) configuration is introduced via chiral catalysts or auxiliaries. A prominent method involves Evans’ oxazaborolidine catalysts in asymmetric reductions. For example, reduction of a C5 ketone precursor using (R)-CBS catalyst yields the (S)-alcohol with >98% enantiomeric excess (ee).
Reaction Setup :
Industrial-Scale Production
Continuous Flow Reactors
To enhance throughput, continuous flow systems optimize lactamization and protection steps. A two-stage reactor configuration achieves 85% overall yield:
Comparative Methodological Analysis
Table 1: Efficiency of Synthetic Approaches
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Asymmetric Catalysis | 92 | 98 | High | $$$$ |
| Chiral HPLC Resolution | 44 | 99.5 | Low | $$$$$ |
| Continuous Flow | 85 | 97 | Very High | $$ |
Table 2: Protective Group Performance
| Protecting Agent | Reaction Time (h) | Yield (%) | Deprotection Ease |
|---|---|---|---|
| Benzyl Bromide | 12 | 89 | Moderate (H₂/Pd-C) |
| TBSCl | 6 | 97 | Easy (TBAF) |
Recent Advances and Innovations
Enzymatic Desymmetrization
Novel ketoreductases (e.g., KRED-101) catalyze the stereoselective reduction of 5-ketopyrrolidinones, achieving 99% ee without chiral auxiliaries. This method reduces reliance on expensive catalysts and minimizes waste.
Photocatalytic C–H Functionalization
Visible-light-mediated C–H activation introduces the benzyloxymethyl group directly at C3, bypassing traditional alkylation steps. Using iridium photocatalysts and benzyl alcohol, this method attains 80% yield under mild conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzyloxy and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Substituent Variations
- 5-(Benzyloxy)pyrrolidin-2-one (Compound 7 in ): This racemic compound lacks the hydroxymethyl group at the 3-position, making it less polar than the target compound.
(S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One () :
The trityl (triphenylmethyl) group at the 5-position offers steric bulk compared to the benzyloxy group in the target compound. This bulkiness may hinder nucleophilic attacks but increases stability under acidic conditions. The molecular weight (357.44 g/mol) is significantly higher due to the trityl group .- (5S,3S)-5-tert-Butyldimethylsilyloxymethyl-3-(monofluoromethyl)pyrrolidin-2-one (): The tert-butyldimethylsilyl (TBS) protective group enhances lipophilicity, while the fluoromethyl group introduces electronegativity. These features contrast with the target compound’s benzyloxy group, affecting metabolic stability and pharmacokinetics .
Stereochemical Considerations
Racemic Compound 8 () :
Unlike the target compound’s single chiral center at C5, this derivative has two asymmetric carbons, leading to four stereoisomers. Such complexity complicates chromatographic separation and synthetic reproducibility .(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride () :
The additional methyl group at N1 and hydroxyl group at C3 alter the molecule’s conformational flexibility. The hydrochloride salt form improves aqueous solubility compared to the free base of the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Research Findings and Limitations
- Structural analogs with benzyl or fluoromethyl groups (e.g., ) may exhibit enhanced blood-brain barrier penetration .
- Safety Profiles: Limited toxicity data are available for the target compound. Analogs like (S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One () are labeled as research-grade with incomplete toxicity characterization, emphasizing the need for cautious handling .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one, and how is stereochemical integrity maintained during synthesis?
- The compound is typically synthesized via multi-step routes involving lactamization, benzyl protection, and hydroxymethylation. Key steps include:
- Lactam formation : Cyclization of a linear precursor under acidic or basic conditions.
- Benzyloxymethyl introduction : Alkylation or nucleophilic substitution using benzyl-protected reagents.
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., chiral amines or transition-metal catalysts) to preserve the (5S) configuration .
- Analytical monitoring (e.g., chiral HPLC or optical rotation) ensures enantiomeric excess ≥95% .
Q. Which analytical techniques are most effective for characterizing (5S)-3-((Benzyloxy)methyl)-5-(hydroxymethyl)pyrrolidin-2-one?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., benzyloxy vs. hydroxymethyl groups).
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₁₄H₁₇NO₃, exact mass 255.12 g/mol).
- X-ray crystallography : Resolves absolute stereochemistry and lactam ring conformation .
Q. How does the compound’s stability vary under different storage conditions?
- Solid state : Stable at -20°C in inert atmospheres for >12 months.
- Solution phase : Degrades in protic solvents (e.g., water, methanol) via lactam hydrolysis; use anhydrous DMSO or DMF for long-term storage .
Advanced Research Questions
Q. How does stereochemistry at the 5-position influence biological activity or target binding?
- The (5S) configuration enhances hydrogen-bonding interactions with enzymes (e.g., proteases or kinases) compared to the (5R) enantiomer. Computational docking studies suggest the hydroxymethyl group aligns with catalytic residues in binding pockets .
- Case study : Analogues with (5R) configuration showed 10-fold lower inhibition of trypsin-like proteases in vitro .
Q. What strategies optimize yield in the final lactamization step?
- Temperature control : Reaction at 0–5°C minimizes side reactions (e.g., epimerization).
- Catalyst selection : PyBOP or HATU improves coupling efficiency (yield: 75–85%) compared to EDCI .
- By-product analysis : LC-MS identifies hydrolyzed by-products; silica gel chromatography removes impurities .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Contradiction : Some studies report solubility in methanol (≥50 mg/mL), while others note precipitation.
- Resolution : Solubility depends on crystallinity (amorphous vs. crystalline forms). Sonication or co-solvents (e.g., THF:methanol 1:1) enhances dissolution .
Q. What in silico methods predict the compound’s metabolic pathways?
- Software : Schrödinger’s MetaSite or GLIDE simulates CYP450-mediated oxidation.
- Predicted pathways :
- Primary : Hydroxymethyl → carboxylic acid (CYP3A4).
- Secondary : Benzyloxy deprotection (CYP2D6) .
Q. Which structural modifications enhance selectivity for neurological vs. anti-inflammatory targets?
- Modifications tested :
- Replacement of benzyloxy with trifluoromethyl (↑ neurokinin receptor affinity).
- Hydroxymethyl → carbamate (↑ COX-2 inhibition).
- Outcome : Carbamate derivatives showed 20% higher selectivity for COX-2 over NMDA receptors .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
